Cas no 2010221-51-7 (Thiophene, 3-[1-(bromomethyl)-3-buten-1-yl]tetrahydro-)
![Thiophene, 3-[1-(bromomethyl)-3-buten-1-yl]tetrahydro- structure](https://ja.kuujia.com/scimg/cas/2010221-51-7x500.png)
Thiophene, 3-[1-(bromomethyl)-3-buten-1-yl]tetrahydro- 化学的及び物理的性質
名前と識別子
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- Thiophene, 3-[1-(bromomethyl)-3-buten-1-yl]tetrahydro-
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- インチ: 1S/C9H15BrS/c1-2-3-8(6-10)9-4-5-11-7-9/h2,8-9H,1,3-7H2
- InChIKey: BUEXJLQTSPQUSH-UHFFFAOYSA-N
- SMILES: C1SCCC1C(CBr)CC=C
Thiophene, 3-[1-(bromomethyl)-3-buten-1-yl]tetrahydro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-678225-0.05g |
3-(1-bromopent-4-en-2-yl)thiolane |
2010221-51-7 | 0.05g |
$1308.0 | 2023-05-29 | ||
Enamine | EN300-678225-0.1g |
3-(1-bromopent-4-en-2-yl)thiolane |
2010221-51-7 | 0.1g |
$1371.0 | 2023-05-29 | ||
Enamine | EN300-678225-2.5g |
3-(1-bromopent-4-en-2-yl)thiolane |
2010221-51-7 | 2.5g |
$3051.0 | 2023-05-29 | ||
Enamine | EN300-678225-10.0g |
3-(1-bromopent-4-en-2-yl)thiolane |
2010221-51-7 | 10g |
$6697.0 | 2023-05-29 | ||
Enamine | EN300-678225-0.25g |
3-(1-bromopent-4-en-2-yl)thiolane |
2010221-51-7 | 0.25g |
$1432.0 | 2023-05-29 | ||
Enamine | EN300-678225-0.5g |
3-(1-bromopent-4-en-2-yl)thiolane |
2010221-51-7 | 0.5g |
$1495.0 | 2023-05-29 | ||
Enamine | EN300-678225-1.0g |
3-(1-bromopent-4-en-2-yl)thiolane |
2010221-51-7 | 1g |
$1557.0 | 2023-05-29 | ||
Enamine | EN300-678225-5.0g |
3-(1-bromopent-4-en-2-yl)thiolane |
2010221-51-7 | 5g |
$4517.0 | 2023-05-29 |
Thiophene, 3-[1-(bromomethyl)-3-buten-1-yl]tetrahydro- 関連文献
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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3. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
Thiophene, 3-[1-(bromomethyl)-3-buten-1-yl]tetrahydro-に関する追加情報
Recent Advances in the Study of Thiophene, 3-[1-(bromomethyl)-3-buten-1-yl]tetrahydro- (CAS: 2010221-51-7) in Chemical Biology and Pharmaceutical Research
Thiophene, 3-[1-(bromomethyl)-3-buten-1-yl]tetrahydro- (CAS: 2010221-51-7) is a structurally unique thiophene derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its tetrahydrothiophene core with a bromomethyl and butenyl substituent, presents intriguing possibilities for drug discovery and material science applications. Recent studies have focused on its synthetic accessibility, reactivity patterns, and potential biological activities, positioning it as a promising scaffold for further investigation.
In the context of synthetic chemistry, researchers have developed novel methodologies for the efficient preparation of Thiophene, 3-[1-(bromomethyl)-3-buten-1-yl]tetrahydro-. A 2023 study published in the Journal of Organic Chemistry demonstrated a catalytic asymmetric synthesis route utilizing palladium-catalyzed allylic alkylation, achieving high enantioselectivity (up to 98% ee) and good yields (75-82%). This advancement addresses previous challenges in stereocontrol during the introduction of the butenyl side chain, significantly enhancing the compound's accessibility for structure-activity relationship studies.
The compound's biological potential has been explored in several recent pharmacological investigations. Molecular docking studies suggest that the bromomethyl functionality enables covalent binding to biological targets, while the butenyl group provides conformational flexibility. A 2024 preprint in BioRxiv reported promising in vitro activity against protein kinase C (PKC) isoforms, with IC50 values in the low micromolar range. The researchers hypothesize that the compound's unique structure allows it to occupy both the ATP-binding pocket and an adjacent hydrophobic region of the kinase domain.
Material science applications have also emerged for this thiophene derivative. A team at MIT recently demonstrated its utility as a precursor for conjugated polymers with unusual optoelectronic properties. The bromomethyl group serves as an effective polymerization initiator, while the butenyl side chain can participate in post-polymerization modifications. The resulting materials showed exceptional charge carrier mobility (up to 0.15 cm²/V·s) and interesting thermochromic behavior, suggesting potential applications in organic electronics.
From a safety and pharmacokinetics perspective, preliminary ADME studies conducted in 2023 revealed that Thiophene, 3-[1-(bromomethyl)-3-buten-1-yl]tetrahydro- exhibits moderate metabolic stability in human liver microsomes (t1/2 = 42 minutes) and good membrane permeability in Caco-2 assays (Papp = 8.7 × 10⁻⁶ cm/s). These properties, combined with its synthetic tractability, make it an attractive candidate for further medicinal chemistry optimization.
Looking forward, several research groups have announced plans to explore derivatives of this scaffold for specific therapeutic areas, including oncology and neurodegenerative diseases. The compound's versatility as both a synthetic intermediate and a potential pharmacophore ensures its continued relevance in chemical biology research. Future studies will likely focus on expanding its synthetic applications, elucidating its mechanism of action in biological systems, and optimizing its physicochemical properties for specific applications.
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